3,5-bis(3,4-dichlorophenyl)-1-(4-methoxybenzyl)-1H-pyrazole
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Overview
Description
3,5-bis(3,4-dichlorophenyl)-1-(4-methoxybenzyl)-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by the presence of dichlorophenyl and methoxybenzyl groups, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(3,4-dichlorophenyl)-1-(4-methoxybenzyl)-1H-pyrazole typically involves the reaction of appropriate substituted hydrazines with 1,3-diketones or their equivalents. The reaction conditions may include:
- Solvent: Ethanol, methanol, or other suitable organic solvents.
- Temperature: Reflux or room temperature, depending on the reactivity of the starting materials.
- Catalysts: Acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. The use of automated reactors and purification systems ensures consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3,5-bis(3,4-dichlorophenyl)-1-(4-methoxybenzyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of functional groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation, nitration, or sulfonation reactions using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid, under controlled temperature and pressure.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: Use in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3,5-bis(3,4-dichlorophenyl)-1-(4-methoxybenzyl)-1H-pyrazole may involve interactions with specific molecular targets, such as enzymes or receptors. The pathways involved could include inhibition or activation of biochemical processes, leading to desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3,5-bis(3,4-dichlorophenyl)-1H-pyrazole
- 3,5-bis(4-methoxyphenyl)-1H-pyrazole
- 3,5-bis(3,4-dichlorophenyl)-1-(4-methylbenzyl)-1H-pyrazole
Uniqueness
The presence of both dichlorophenyl and methoxybenzyl groups in 3,5-bis(3,4-dichlorophenyl)-1-(4-methoxybenzyl)-1H-pyrazole may impart unique chemical reactivity and biological activity compared to similar compounds
Properties
Molecular Formula |
C23H16Cl4N2O |
---|---|
Molecular Weight |
478.2 g/mol |
IUPAC Name |
3,5-bis(3,4-dichlorophenyl)-1-[(4-methoxyphenyl)methyl]pyrazole |
InChI |
InChI=1S/C23H16Cl4N2O/c1-30-17-6-2-14(3-7-17)13-29-23(16-5-9-19(25)21(27)11-16)12-22(28-29)15-4-8-18(24)20(26)10-15/h2-12H,13H2,1H3 |
InChI Key |
ODPLRXZJCXJKHR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=CC(=N2)C3=CC(=C(C=C3)Cl)Cl)C4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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